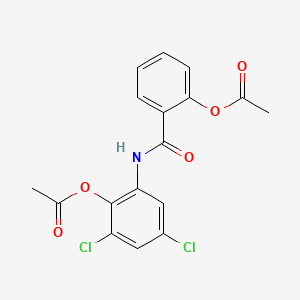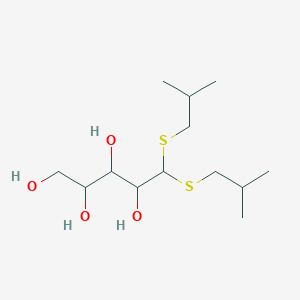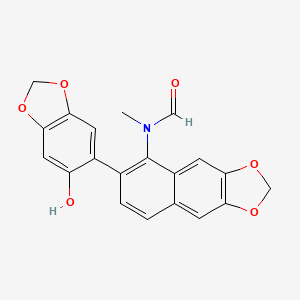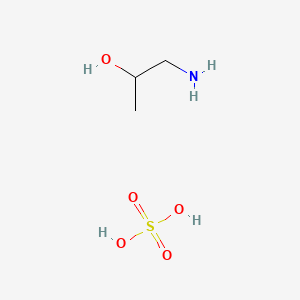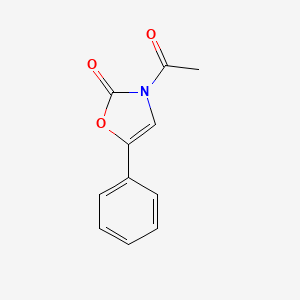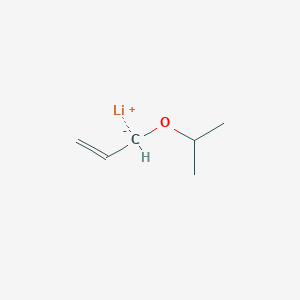![molecular formula C26H26 B14472169 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 69734-00-5](/img/structure/B14472169.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is an organic compound with a complex structure characterized by the presence of phenylene and dimethylbenzene groups connected through ethene linkages
Vorbereitungsmethoden
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be achieved through several synthetic routes. One common method involves the condensation reaction of 1,4-phenylenedi(ethene-2,1-diyl) with 2,5-dimethylbenzene under specific reaction conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve mechanosynthesis, which allows for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying molecular interactions and pathwaysAdditionally, in industry, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be compared with other similar compounds, such as 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene) and 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene) . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) lies in its specific combination of phenylene and dimethylbenzene groups, which confer distinct reactivity and functionality.
Eigenschaften
CAS-Nummer |
69734-00-5 |
|---|---|
Molekularformel |
C26H26 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-[2-[4-[2-(2,5-dimethylphenyl)ethenyl]phenyl]ethenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H26/c1-19-5-7-21(3)25(17-19)15-13-23-9-11-24(12-10-23)14-16-26-18-20(2)6-8-22(26)4/h5-18H,1-4H3 |
InChI-Schlüssel |
CTFRTQUXFOLBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C=CC2=CC=C(C=C2)C=CC3=C(C=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


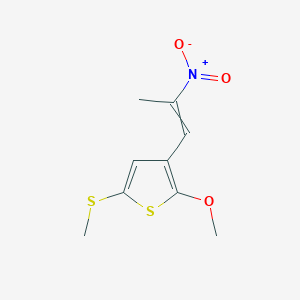
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
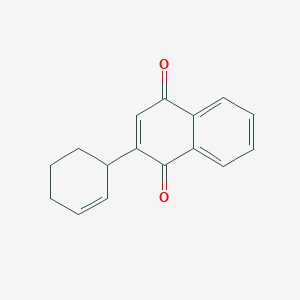
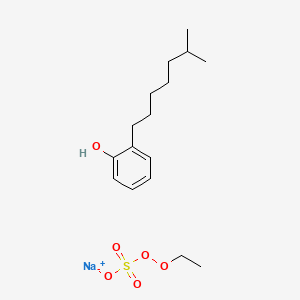
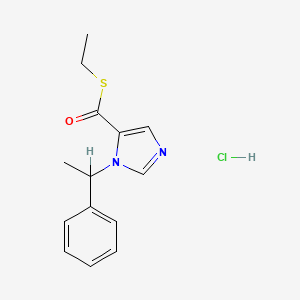

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
